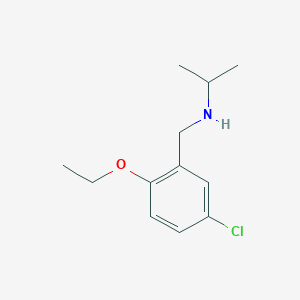![molecular formula C22H21N5O B275898 (2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275898.png)
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of amine that has been synthesized using specific methods and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine involves the activation of specific receptors in the body that regulate blood pressure. This compound has been found to activate the angiotensin II type 2 receptor, which is responsible for regulating blood pressure. Activation of this receptor leads to vasodilation, which results in a decrease in blood pressure.
Biochemical and Physiological Effects:
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has various biochemical and physiological effects that have been studied in scientific research. One of the primary effects of this compound is its ability to regulate blood pressure. Studies have also shown that this compound has antioxidant properties, which can help protect the body against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in lab experiments is its ability to regulate blood pressure. This makes it a useful compound for studying hypertension and related conditions. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are various future directions for the research on (2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. One potential direction is the development of new drugs based on this compound that can be used in the treatment of hypertension and related conditions. Another direction is the exploration of the antioxidant properties of this compound and its potential use in the treatment of oxidative stress-related conditions. Further research is also needed to explore the potential side effects and safety of this compound.
Synthesemethoden
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is synthesized using a specific method that involves the reaction of 2-phenylethylamine with 3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl bromide in the presence of a base. The reaction results in the formation of the desired compound, which is then purified using various techniques such as column chromatography, recrystallization, and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has various potential therapeutic applications that have been explored in scientific research. One of the primary applications of this compound is in the treatment of hypertension. Studies have shown that this compound has a significant antihypertensive effect, which is attributed to its ability to activate specific receptors in the body that regulate blood pressure.
Eigenschaften
Produktname |
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine |
|---|---|
Molekularformel |
C22H21N5O |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
2-phenyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C22H21N5O/c1-3-8-18(9-4-1)14-15-23-17-19-10-7-13-21(16-19)28-22-24-25-26-27(22)20-11-5-2-6-12-20/h1-13,16,23H,14-15,17H2 |
InChI-Schlüssel |
KVFJUYNGQCAMHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275815.png)
![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275816.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]ethanamine](/img/structure/B275817.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-methylamine](/img/structure/B275818.png)
![1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol](/img/structure/B275820.png)
methanamine](/img/structure/B275822.png)
![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275823.png)
![(3-Morpholin-4-ylpropyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275827.png)
![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275828.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B275833.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275835.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
methanamine](/img/structure/B275839.png)